N-BOC-N'-Mesyl ethylenediamine
Overview
Description
N-BOC-N'-Mesyl ethylenediamine is a versatile organic compound with the molecular formula C8H18N2O4S. It is known for its applications in organic synthesis, particularly in the preparation of complex molecules. The compound features a Boc-protected amine group and a mesyl group, making it a valuable intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethylenediamine as the starting material.
Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected ethylenediamine.
Mesylation Reaction: The protected ethylenediamine is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to introduce the mesyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the mesyl group to a more reactive species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mesyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Azides, amides, and other substituted amines.
Scientific Research Applications
N-BOC-N'-Mesyl ethylenediamine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is employed in the development of drug candidates and as a reagent in medicinal chemistry.
Industry: this compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-BOC-N'-Mesyl ethylenediamine exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the mesyl group acts as a good leaving group, facilitating the substitution process. The Boc-protected amine group provides stability and prevents unwanted side reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The mesyl group is targeted by nucleophiles, leading to the formation of new bonds.
Oxidation and Reduction: The amine and mesyl groups are involved in redox reactions, altering the oxidation state of the compound.
Comparison with Similar Compounds
N-BOC-N'-Mesyl ethylenediamine is similar to other protected amines and mesylated compounds, but it stands out due to its dual functionality. Some similar compounds include:
N-Boc-ethylenediamine: Lacks the mesyl group.
N-Mesyl-ethylenediamine: Lacks the Boc protection.
N-Boc-amino acids: Similar Boc protection but different core structure.
These compounds are used in various applications, but this compound's unique combination of protection and reactivity makes it particularly valuable in complex organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)9-5-6-10-15(4,12)13/h10H,5-6H2,1-4H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRDGAKDKNAPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677717 | |
Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190044-23-5 | |
Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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